The synthesis of Fam-ova (257-264) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
To prepare a working solution of Fam-ova (257-264), one can dissolve 1 mg of the lyophilized peptide in 1 ml of sterile water, resulting in a concentration of 1 mg/ml. This solution can then be further diluted for various applications .
Fam-ova (257-264) is primarily involved in immunological reactions where it serves as an antigenic determinant. Upon presentation by MHC class I molecules, it interacts with CD8+ T cells, leading to T cell activation and proliferation. This interaction may also trigger downstream signaling pathways that enhance immune responses against pathogens or tumors .
The mechanism of action for Fam-ova (257-264) begins with its binding to the H-2Kb MHC molecule on antigen-presenting cells. This complex is then recognized by CD8+ T cells through their T cell receptors. Upon recognition, T cells become activated, proliferating and differentiating into cytotoxic T lymphocytes that can target and eliminate infected or malignant cells . The efficacy of this process has been demonstrated in various studies involving murine models .
Fam-ova (257-264) exhibits several notable physical and chemical properties:
The peptide has been confirmed to have a purity level exceeding 95%, ensuring its reliability for research applications .
Fam-ova (257-264) has significant applications in immunological research, particularly:
The versatility of Fam-ova (257-264) makes it a valuable tool in both basic research and clinical applications aimed at understanding immune responses and developing therapeutic interventions.
FAM-OVA (257-264) is a modified version of the ovalbumin-derived octameric peptide SIINFEKL (OVA257-264), which serves as a canonical class I MHC-restricted epitope. It binds specifically to the murine H-2Kb major histocompatibility complex (MHC-I) molecule, forming stable peptide-MHC complexes (pMHC) on antigen-presenting cells (APCs). This complex is recognized by CD8+ T-cell receptors (TCRs), triggering cytotoxic T lymphocyte (CTL) activation [2] [6]. The immunodominance of SIINFEKL stems from its exceptional binding kinetics with H-2Kb:
Table 1: Kinetic Parameters of OVA Peptides Bound to H-2Kb
Peptide | Sequence | Kon (M−1s−1) | Koff (s−1) | Relative Immunogenicity |
---|---|---|---|---|
OVA257-264 | SIINFEKL | 5.9 × 103 | 9.1 × 10−6 | Immunodominant |
OVA55-62 | KVVRFDKL | 6.5 × 102 | 1.6 × 10−5 | Subdominant |
Detection of SIINFEKL-H-2Kb complexes employs monoclonal antibodies (e.g., eBio25-D1.16), which bind the conformational epitope formed by peptide-MHC interactions but not unoccupied H-2Kb [9].
FAM-OVA (257-264) is synthesized by conjugating the fluorescent probe 5-carboxyfluorescein (5-FAM) to the N-terminus of SIINFEKL, yielding the sequence {5-FAM}-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-NH2 (Molecular weight: 1320.44 Da; Formula: C66H85N11O18) [3]. Key modifications and implications include:
Table 2: Properties of Unmodified vs. FAM-Labeled OVA (257-264)
Property | Unmodified OVA (257-264) | FAM-OVA (257-264) |
---|---|---|
Molecular Weight | 963.16 Da | 1320.44 Da |
Sequence | H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH | {5-FAM}-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-NH2 |
Solubility | 1 mg/mL in water [6] | 16.67 mg/mL in DMSO [3] |
Primary Use | MHC-I binding assays | Intracellular trafficking studies |
FAM-OVA (257-264) enables dissection of antigen processing routes due to its traceability and minimal processing requirements:
Endogenous Pathway:Native OVA protein is processed by cytosolic proteasomes, generating SIINFEKL for TAP-dependent transport into the endoplasmic reticulum (ER). There, it loads onto H-2Kb before surface presentation [8] [10]. This pathway is efficient but irrelevant for pre-processed peptides like FAM-OVA.
Exogenous Pathway:Soluble FAM-OVA peptides typically enter APCs via macropinocytosis. Without intervention, they are sequestered in endolysosomes and degraded or presented via MHC-II. However, innovative strategies like Photochemical Internalization (PCI) disrupt endosomes using light-activated photosensitizers (e.g., TPCS2a), releasing peptides into the cytosol [8]. Key findings:
Table 3: Pathways for FAM-OVA (257-264) MHC-I Presentation
Parameter | Endogenous Pathway | Exogenous Pathway (with PCI) |
---|---|---|
Antigen Form | Full-length OVA protein | Pre-processed FAM-OVA peptide |
Entry Mechanism | De novo synthesis | Macropinocytosis + PCI-mediated endosomal escape |
TAP Dependency | Yes | Yes |
Proteasome Involvement | Yes | No |
Key Inhibitors | Epoxomicin (proteasome) | Chloroquine (endosomal acidification) |
Presentation Efficiency | High | 30–100× enhanced vs. exogenous peptide without PCI |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7